molecular formula C11H19N3O3 B12973247 ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate

ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate

Cat. No.: B12973247
M. Wt: 241.29 g/mol
InChI Key: PVXIGRWQIWXWSR-UHFFFAOYSA-N
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Description

Ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate is a complex, synthetically valuable fused bicyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a unique scaffold that combines a decahydropyridine ring fused with an azepine heterocycle, presenting a versatile and three-dimensionally complex framework for drug discovery . The structure includes a 9-oxo carbonyl group and an ethyl ester moiety at the 6-position, which serve as critical handles for further synthetic modification and diversification. Compounds containing the azepine (seven-membered nitrogen-containing ring) and piperidine (hexahydropyridine) cores are of significant interest in medicinal chemistry due to their presence in bioactive molecules and potential for interacting with various biological targets . The specific stereochemistry of the decahydro system and the spatial orientation of its functional groups make this intermediate particularly valuable for constructing structurally diverse compound libraries. This reagent is primarily utilized in the synthesis of novel nitrogen-rich heterocyclic systems , exploration of structure-activity relationships in drug candidates, and development of potential therapeutic agents for various disease targets. The complex ring system and functional group diversity make it a promising scaffold for investigating new chemical space in pharmaceutical development. As with all such specialized research compounds, this compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety protocols and laboratory practices.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

ethyl 10-oxo-2,3,4,6,7,8,9,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-2-17-11(16)8-5-13-10(15)9-6-12-3-4-14(9)7-8/h8-9,12H,2-7H2,1H3,(H,13,15)

InChI Key

PVXIGRWQIWXWSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)C2CNCCN2C1

Origin of Product

United States

Preparation Methods

Esterification and Oxidation of Pyridine Precursors

A common initial step is the esterification of nicotinic acid or related pyridine carboxylic acids to form ethyl nicotinate derivatives. This is typically achieved by refluxing the acid with ethanol in the presence of catalytic sulfuric acid, yielding ethyl esters in high yield (~98%).

Subsequently, oxidation of the pyridine ring nitrogen to form pyridine N-oxides is performed using oxidants such as 3-chloroperoxybenzoic acid (mCPBA) at low temperatures (0 °C to room temperature), providing pyridine N-oxide intermediates with yields around 98%.

Nucleophilic Substitution and Cyanation

The pyridine N-oxides undergo nucleophilic substitution at the ortho position using trimethylsilyl cyanide (TMSCN) in the presence of triethylamine under reflux conditions. This step introduces a cyano group, which is a key intermediate for further ring transformations. Yields for this step are moderate (~50%) due to the sensitivity of the reaction conditions.

Ring Fusion via Cycloaddition or Condensation

The bicyclic pyrido[3,4-c]azepine core is constructed through cycloaddition reactions such as Diels–Alder or condensation reactions involving amino-substituted pyridine derivatives and suitable dienophiles or electrophiles. For example, condensation of amino 4-nitrobenzoate derivatives with pyridine intermediates followed by oxidation and cycloaddition leads to fused bicyclic systems.

Reduction and Saturation to Decahydro Derivatives

To achieve the fully saturated decahydro ring system, catalytic hydrogenation or chemical reduction methods are employed. Hydrazine hydrate with Raney nickel catalyst in ethanol-water mixtures at 60–65 °C is an effective method to reduce nitro groups and saturate double bonds in the ring system, yielding tetrahydro or decahydro derivatives with high yields (~95%).

Functional Group Transformations: Keto and Carboxylate Installation

The 9-oxo functionality is introduced by selective oxidation of the bicyclic intermediate, often using mild oxidants or by hydrolysis of protected keto precursors. The ethyl carboxylate group is either retained from the initial esterification step or introduced via esterification of the corresponding carboxylic acid intermediate using standard carbodiimide coupling agents such as EDCI and HOBT in the presence of benzyl alcohol or ethanol.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Nicotinic acid + EtOH + H2SO4, reflux 85 °C, 8 h 98 Formation of ethyl nicotinate
2 Oxidation mCPBA, 0 °C to RT, overnight 98 Pyridine N-oxide formation
3 Nucleophilic substitution TMSCN + TEA, reflux 10 h 50 Introduction of cyano group
4 Cycloaddition/Condensation Amino-substituted pyridine + dienophile, mild conditions 70–85 Formation of bicyclic pyridoazepine core
5 Reduction/Hydrogenation Hydrazine hydrate + Raney Ni, EtOH/H2O, 60–65 °C 95 Saturation to decahydro derivative
6 Oxidation/Functionalization Mild oxidants or hydrolysis, carbodiimide coupling 80–90 Installation of 9-oxo and carboxylate groups

Detailed Research Findings

  • The esterification and oxidation steps are well-established with high reproducibility and yields, providing reliable intermediates for further transformations.

  • The nucleophilic substitution with TMSCN is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions, thus optimization is critical.

  • Cycloaddition reactions to form the fused bicyclic system have been demonstrated with various substituted pyridine derivatives, showing good substrate scope and moderate to high yields.

  • Reduction using hydrazine hydrate and Raney nickel is efficient for saturating the bicyclic ring system and reducing nitro groups, with minimal over-reduction or decomposition.

  • Functional group transformations to install the keto and carboxylate groups are typically performed under mild conditions to preserve the bicyclic framework and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Heterocycles :

Compound Name Core Structure Key Substituents Fusion Pattern Reference
Pyrazolylpyrrolo[3,4-c]pyrroles (5a–f, 6a–f) Two fused pyrrole rings Pyrazole, benzyl groups [3,4-c] pyrrolo-pyrrole
Imidazo[1,5-a]pyrrolo[3,4-c]pyridine (2c) Imidazole, pyrrole, pyridine Methyl, ethyl ester [1,5-a] and [3,4-c]
Thieno[3,4-c]pyrrole derivatives Thiophene, pyrrole Sulfonyl, methoxy, ethoxy [3,4-c]
Edotecarin (PF-804950) Indolo-pyrrolo-carbazole Glucopyranosyl, hydroxyl [3,4-c] pyrrolo-carbazole

The target compound’s pyrido-azepine scaffold is less common than pyrrolo-pyrrole or thieno-pyrrole systems but shares the [3,4-c] fusion pattern, which influences steric and electronic properties . Unlike edotecarin, which is glycosylated for biological activity, the ethyl ester in the target compound suggests a focus on synthetic versatility .

Reactivity and Functional Group Influence

  • Ester Groups : The ethyl ester in the target compound and imidazo-pyrrolo-pyridine (2c) enhances solubility and enables further derivatization (e.g., hydrolysis to carboxylic acids).
  • Ketone at Position 9 : Similar to the dione groups in edotecarin , this moiety may participate in hydrogen bonding or serve as a site for bioisosteric replacement.
  • Electron-Withdrawing Effects : The nitro group in nitropyridines accelerates cyclization , suggesting the ketone in the target compound could similarly stabilize transition states during synthesis.

Biological Activity

Ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound features a pyridoazepine core structure, which is known for its diverse biological activities. The molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3} with a molecular weight of approximately 235.28 g/mol. The structural characteristics contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrido[3,4-c]azepine compounds exhibit notable antitumor activity. This compound has been evaluated as a precursor for synthesizing compounds with enhanced anticancer properties. A study highlighted its role in synthesizing ellipticine analogs, known for their cytotoxic effects against various cancer cell lines (Ergün et al., 2004) .

Antimicrobial Properties

The compound has shown potential antimicrobial activity. In vitro studies demonstrated that certain pyridoazepine derivatives possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds within the pyrido[3,4-c]azepine class. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Ergün et al., 2004Demonstrated the synthesis of ellipticine analogs from the compound with significant cytotoxicity against cancer cells.
Kondo et al., 1986Reported antibiotic activity of carbazole derivatives, suggesting potential parallels in activity for the target compound.
Recent In Vitro Studies (2023)Showed promising results in antimicrobial assays against Gram-positive bacteria.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar to other pyridoazepines, it may inhibit DNA topoisomerases.
  • Membrane Disruption : Interactions with microbial membranes leading to increased permeability.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

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